
Phosphorocyanidous difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanidous difluoride (PCF2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is an inorganic compound that consists of phosphorus, carbon, nitrogen, and fluorine atoms. PCF2 is known for its ability to react with a variety of organic compounds, making it a valuable reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Phosphorocyanidous difluoride has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is used as a reagent in organic synthesis to introduce fluorine atoms into organic compounds, which can improve their stability, bioavailability, and pharmacokinetic properties. Phosphorocyanidous difluoride is also used in material science to modify the surface properties of materials, such as polymers and metals. In medicinal chemistry, Phosphorocyanidous difluoride is used to develop new drugs with improved efficacy and selectivity.
Mecanismo De Acción
Phosphorocyanidous difluoride reacts with organic compounds through a process called fluorination, which involves the substitution of a hydrogen atom with a fluorine atom. This reaction is highly selective and can occur under mild conditions, making it a valuable tool in organic synthesis. The mechanism of action of Phosphorocyanidous difluoride involves the formation of a reactive intermediate, which can undergo further reactions to form fluorinated products.
Efectos Bioquímicos Y Fisiológicos
Phosphorocyanidous difluoride has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the transmission of nerve impulses, and its inhibition can lead to neurological disorders. Phosphorocyanidous difluoride has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphorocyanidous difluoride has several advantages for lab experiments, including its high reactivity, selectivity, and mild reaction conditions. It can also be easily handled and stored, making it a convenient reagent for organic synthesis. However, Phosphorocyanidous difluoride has some limitations, such as its toxicity, which requires careful handling and disposal. It can also react with water and moisture, leading to the formation of toxic hydrogen fluoride gas.
Direcciones Futuras
There are several future directions for the research of Phosphorocyanidous difluoride, including the development of new synthetic methods, the exploration of its medicinal properties, and its application in material science. The development of new synthetic methods can improve the efficiency and selectivity of the fluorination reaction, making it a more valuable tool in organic synthesis. The exploration of its medicinal properties can lead to the development of new drugs with improved efficacy and selectivity. Finally, the application of Phosphorocyanidous difluoride in material science can lead to the development of new materials with improved surface properties, such as hydrophobicity and adhesion.
Métodos De Síntesis
Phosphorocyanidous difluoride can be synthesized through several methods, including the reaction of phosphorus pentafluoride (PF5) with cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction takes place in anhydrous hydrogen fluoride (HF) at low temperatures and yields Phosphorocyanidous difluoride as a colorless gas.
Propiedades
Número CAS |
14118-40-2 |
|---|---|
Nombre del producto |
Phosphorocyanidous difluoride |
Fórmula molecular |
CF2NP |
Peso molecular |
94.988 g/mol |
Nombre IUPAC |
difluorophosphanylformonitrile |
InChI |
InChI=1S/CF2NP/c2-5(3)1-4 |
Clave InChI |
OOZKJXCTKSNMBV-UHFFFAOYSA-N |
SMILES |
C(#N)P(F)F |
SMILES canónico |
C(#N)P(F)F |
Otros números CAS |
14118-40-2 |
Sinónimos |
Phosphorocyanidous difluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



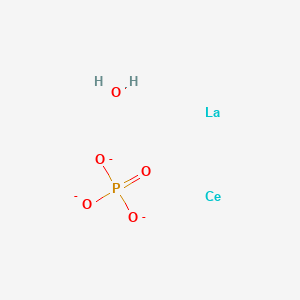
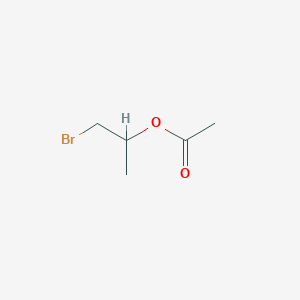
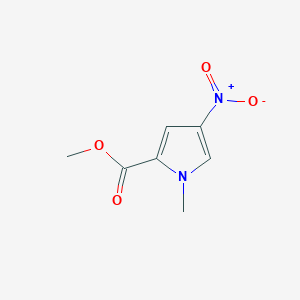
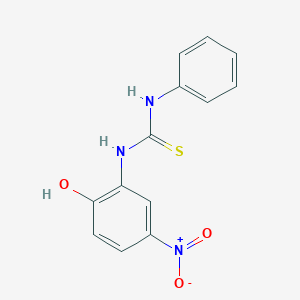
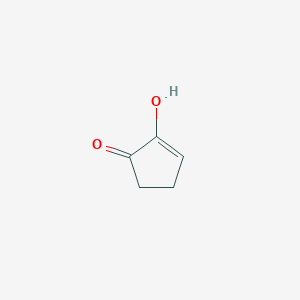
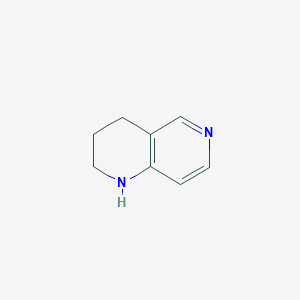
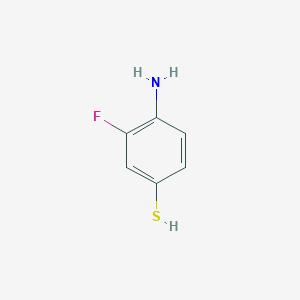
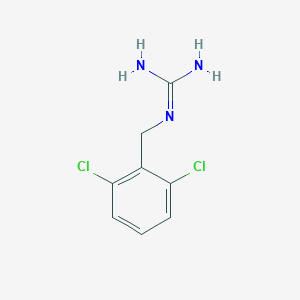
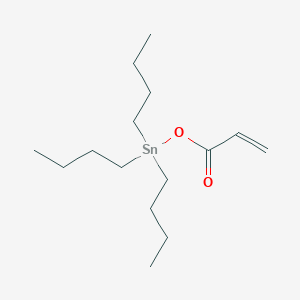
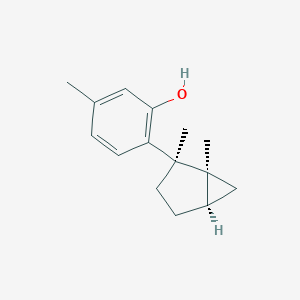
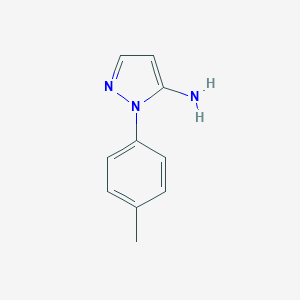
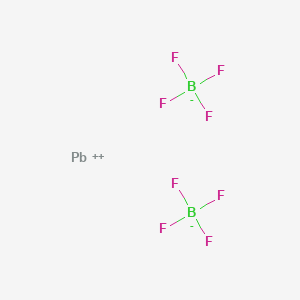
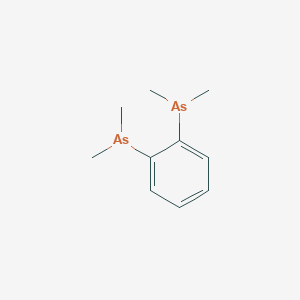
![Odoratin[Cedrela]](/img/structure/B76305.png)